molecular formula C10H22O3 B1346703 Triisopropyl orthoformate CAS No. 4447-60-3

Triisopropyl orthoformate

Cat. No.: B1346703
CAS No.: 4447-60-3
M. Wt: 190.28 g/mol
InChI Key: FPIVAWNGRDHRSQ-UHFFFAOYSA-N
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Description

Triisopropyl orthoformate is an organic compound with the molecular formula C10H22O3. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis. This compound is particularly valuable in the protection of alcohols and amines, making it a versatile tool in various chemical reactions .

Scientific Research Applications

Triisopropyl orthoformate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and as a precursor for the synthesis of other compounds.

    Biology: this compound is employed in the modification of biomolecules, such as the protection of hydroxyl groups in nucleotides and carbohydrates.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: this compound is utilized in the production of specialty chemicals and materials

Safety and Hazards

Triisopropyl Orthoformate is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its vapors and to use personal protective equipment when handling it .

Relevant Papers The most relevant paper retrieved is “Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media” published in RSC Advances . This paper provides a comprehensive review of the applications of alkyl orthoesters, including this compound, in various organic reactions.

Mechanism of Action

Target of Action

Triisopropyl orthoformate (TIPO) is a chemical compound used as a reagent in organic synthesis . It doesn’t have a specific biological target, but rather, it interacts with other chemical substances during the synthesis process.

Mode of Action

The mode of action of TIPO is primarily through its role as a reagent in organic synthesis. It is formed during the reaction of dichlorofluoromethane with potassium isopropoxide in isopropyl alcohol . It can be used to prepare other compounds, such as 2-(diisopropoxymethyl)oxirane .

Result of Action

The result of TIPO’s action is the formation of new chemical compounds. For example, it can be used for the preparation of 2-(diisopropoxymethyl)oxirane . The exact molecular and cellular effects would depend on the specific reactions it is used in.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropyl orthoformate is typically synthesized through the reaction of dichlorofluoromethane with potassium isopropoxide in isopropyl alcohol. The reaction proceeds as follows: [ \text{CHClF}_2 + 3 \text{KOCH(CH}_3\text{)}_2 \rightarrow \text{C[OCH(CH}_3\text{)}_2]_3 + 3 \text{KCl} + \text{KF} ] The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The separation of this compound from the reaction mixture can be achieved using techniques such as distillation and pervaporation through dense carbon nanotube membranes .

Chemical Reactions Analysis

Types of Reactions: Triisopropyl orthoformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Isopropyl alcohol and formic acid.

    Protection Reactions: Orthoformate derivatives of alcohols and amines.

    Substitution Reactions: Substituted orthoformates.

Comparison with Similar Compounds

Triisopropyl orthoformate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its steric bulk and the stability of its orthoformate derivatives. This makes it particularly useful in reactions where steric hindrance is beneficial, such as in the protection of sensitive functional groups .

Properties

IUPAC Name

2-[di(propan-2-yloxy)methoxy]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIVAWNGRDHRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063479
Record name Propane, 2,2',2''-[methylidynetris(oxy)]tris-
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4447-60-3
Record name 2,2′,2′′-[Methylidynetris(oxy)]tris[propane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4447-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2,2',2''-(methylidynetris(oxy))tris-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2,2',2''-[methylidynetris(oxy)]tris-
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Record name Propane, 2,2',2''-[methylidynetris(oxy)]tris-
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Record name 2,2',2''-[methylidynetris(oxy)]trispropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Triisopropyl Orthoformate primarily used for in chemical synthesis?

A1: this compound (TIPOF) serves as a versatile reagent in organic synthesis, particularly for protecting hydroxyl groups and forming acetals. For instance, it facilitates the conversion of hydroxyacetophenones into their corresponding ethylene or trimethylene acetals. [, ] Additionally, TIPOF acts as a dehydrating agent, enabling the synthesis of aryl ethers through the reaction of cyclohexanones with alcohols. []

Q2: Can you provide the structural characterization of this compound?

A2: this compound has the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol. While the provided abstracts do not offer detailed spectroscopic data, its 1H and 13C NMR spectra would show characteristic peaks for the isopropyl groups and the central carbon atom bonded to three oxygen atoms.

Q3: How does this compound contribute to the synthesis of aryl ethers from cyclohexanones?

A3: In the presence of a Palladium catalyst, TIPOF participates in a multi-step process to produce aryl ethers from cyclohexanones. Firstly, the Pd catalyst activates the C-H bond in cyclohexanones. Subsequently, TIPOF acts as a nucleophile, enabling the addition and elimination reactions necessary to form the aryl ether. Its role as a dehydrating agent further drives the reaction towards the desired product. []

Q4: Beyond aryl ether synthesis, are there other applications for this compound in organic reactions?

A4: Yes, TIPOF plays a crucial role in the synthesis of vertically aligned carbon nanotube (VA-CNT) membranes. During the membrane fabrication process, TIPOF, along with n-hexane, is used to assess the membrane's separation capabilities. The ability of the VA-CNT membrane to separate the larger TIPOF molecule from the smaller n-hexane molecule demonstrates its potential for separating liquid mixtures. []

Q5: Are there any safety concerns associated with handling this compound?

A5: While specific safety hazards for TIPOF were not mentioned in the provided abstracts, it's essential to handle all chemicals with caution. Standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat, should be followed. [] Storing TIPOF in a dry environment is also recommended due to its sensitivity to moisture. []

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